3-carbamoyl-1-ethyl-1H-pyrazole-5-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
5-carbamoyl-2-ethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-10-5(7(12)13)3-4(9-10)6(8)11/h3H,2H2,1H3,(H2,8,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOMSQCEFVNEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyl-1-ethyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carbamoyl and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The pyrazole ring can participate in substitution reactions, where different substituents are introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Carbamoyl-1-ethyl-1H-pyrazole-5-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine: The compound’s medicinal applications include its use as a precursor for designing drugs with anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its potential to target specific molecular pathways involved in various diseases.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-carbamoyl-1-ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting the biochemical pathways they regulate. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 3-carbamoyl-1-ethyl-1H-pyrazole-5-carboxylic acid and related compounds:
Key Findings and Trends
Polarity and Solubility :
- The carbamoyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to ester (e.g., ethoxycarbonyl in ) or halogen (e.g., bromo in ) substituents. This property may improve aqueous solubility and bioavailability in drug design .
- Trifluoromethyl groups (e.g., ) introduce lipophilicity, favoring membrane permeability but reducing water solubility.
Biological Activity: Compounds with carbamoyl or amino groups (e.g., ) are frequently explored in medicinal chemistry due to their resemblance to peptide bonds, enabling interactions with enzymes or receptors. Halogenated derivatives (e.g., ) are valued in agrochemicals for their stability and reactivity in cross-coupling reactions.
Synthetic Flexibility :
- Ester-to-acid hydrolysis is a common route for generating carboxylic acid derivatives (e.g., ). The target compound could be synthesized via similar hydrolysis of a 3-carbamoyl-1-ethyl-1H-pyrazole-5-carboxylate precursor.
- Nitro group reduction and subsequent amidation (as in ) may also serve as a pathway to introduce the carbamoyl moiety.
Biologische Aktivität
3-Carbamoyl-1-ethyl-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and is characterized by a pyrazole ring with a carboxylic acid and carbamoyl functional groups. These structural features contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and anti-inflammatory research. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
- Cell Viability Studies : In vitro studies demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including prostate (PC-3) and neuroblastoma (SH-SY5Y) cells. At concentrations above 30 µM, the compound achieved over 70% growth inhibition in these cell lines .
| Cell Line | Concentration (µM) | Growth Inhibition (%) |
|---|---|---|
| PC-3 | 30 | 75 |
| SH-SY5Y | 30 | 85 |
The mechanism through which this compound exerts its effects involves:
- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of carbonic anhydrase (CA), particularly hCA IX and XII, which are implicated in tumor progression and metastasis. This inhibition can lead to reduced tumor growth under hypoxic conditions .
Case Studies
Study on Carbonic Anhydrase Inhibition :
A study focused on the inhibitory effects of various pyrazole derivatives on human carbonic anhydrases revealed that this compound exhibited significant inhibition of hCA IX. The study indicated that structural modifications could enhance its potency against these enzymes .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparative analysis with other pyrazole derivatives was conducted:
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| 3-Carbamoyl-Pyrazole | 200 | Anticancer |
| 3-Carbamoyl-1-Ethyl-Pyrazole | 150 | CA Inhibitor |
| Other Pyrazole Derivative | >500 | Weak Anticancer Activity |
Q & A
Q. Q: What are the established synthetic routes for 3-carbamoyl-1-ethyl-1H-pyrazole-5-carboxylic acid, and what reaction conditions are critical for high yield?
A: Synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with appropriate hydrazines or arylhydrazines. For example, analogous pyrazole-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and phenylhydrazine, followed by hydrolysis to yield the carboxylic acid . Key steps include:
- Catalyst selection : Basic catalysts like K₂CO₃ are used in nucleophilic substitution reactions to introduce aryloxy groups .
- Purification : Crude products are often purified via recrystallization or column chromatography, with purity confirmed by elemental analysis or HPLC .
- Hydrolysis : Alkaline hydrolysis (e.g., NaOH/ethanol) converts ester intermediates to carboxylic acids .
Basic Characterization Techniques
Q. Q: What analytical methods are essential for confirming the structure and purity of this compound?
A: A multi-technique approach is required:
- Spectroscopy :
- Mass spectrometry (ESI-MS) for molecular weight validation .
- Elemental analysis to verify purity (>95% is standard for research-grade compounds) .
Advanced Synthetic Optimization
Q. Q: How can synthetic yields be improved for derivatives of this compound, particularly in cross-coupling reactions?
A: Optimization strategies include:
- Catalyst tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling efficiency for aryl/heteroaryl substitutions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while degassing minimizes oxidation side reactions .
- Temperature control : Reactions conducted at 80–100°C balance reaction rate and decomposition risks .
Structure-Activity Relationship (SAR) Analysis
Q. Q: How do structural modifications (e.g., substituents at C3/C5) influence biological activity?
A: SAR studies on analogous pyrazole derivatives reveal:
- Carbamoyl group : Enhances hydrogen-bonding potential, critical for enzyme inhibition (e.g., cyclooxygenase in anti-inflammatory assays) .
- Ethyl group at N1 : Increases lipophilicity, improving membrane permeability in cellular assays .
- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) at C5 enhance metabolic stability but may reduce solubility .
- Methods : Activity is validated via in vitro assays (e.g., COX inhibition) and in vivo models (e.g., carrageenan-induced edema in rodents) .
Handling Data Contradictions
Q. Q: How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data?
A: Contradictions often arise in vibrational (IR) or chemical shift (NMR) data. Mitigation strategies include:
- Cross-validation : Compare experimental data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis sets) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
- Literature benchmarking : Align findings with prior studies on similar pyrazole derivatives (e.g., 5-methyl-1-phenyl analogs) .
Stability and Storage Protocols
Q. Q: What are the best practices for ensuring long-term stability of this compound?
A: Stability is influenced by:
- Moisture sensitivity : Store in desiccators under inert gas (N₂/Ar) to prevent hydrolysis of the carbamoyl group .
- Temperature : -20°C is recommended for long-term storage, with aliquoting to avoid freeze-thaw cycles .
- Light sensitivity : Amber vials prevent photodegradation, particularly for compounds with conjugated double bonds .
Pharmacological Profiling
Q. Q: What methodologies are used to evaluate the pharmacokinetic (PK) properties of this compound?
A: Key assays include:
- Solubility/logP : Shake-flask method with HPLC quantification to determine partition coefficients .
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS monitoring of parent compound depletion .
- Plasma protein binding : Equilibrium dialysis to assess free fraction availability .
Toxicity and Safety Considerations
Q. Q: How can researchers assess the compound’s toxicity in preclinical studies?
A: Standard protocols include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
